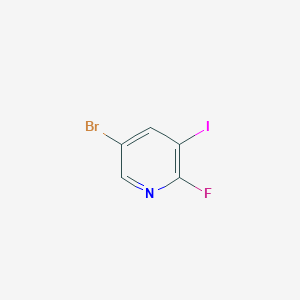

5-Bromo-2-fluoro-3-iodopyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-fluoro-3-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It has a molecular weight of 301.88 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-3-iodopyridine and similar compounds often involves halogen dance reactions . In addition, the Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are commonly used .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-iodopyridine is represented by the InChI code1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H . This compound has an average mass of 301.883 Da and a monoisotopic mass of 300.839905 Da . Chemical Reactions Analysis

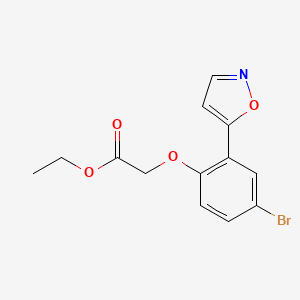

5-Bromo-2-fluoro-3-iodopyridine can undergo Suzuki–Miyaura cross-coupling reactions with aryl boronic acids . This reaction is widely used for the elaboration of heteroarenes with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-iodopyridine is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Halogen-rich Intermediates for Organic Synthesis

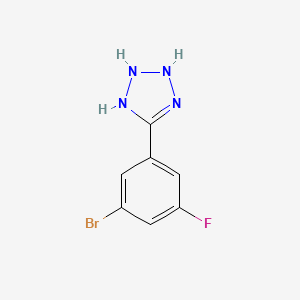

- Synthesis of Pentasubstituted Pyridines: "5-Bromo-2-chloro-4-fluoro-3-iodopyridine" has been utilized as a valuable building block in medicinal chemistry research for the synthesis of pentasubstituted pyridines. These compounds can be further modified to add desired functionalities, showcasing the compound's versatility in chemical manipulations (Wu et al., 2022).

Synthesis of Functionalized Pyridines

- Creation of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones: Through ortho-lithiation and subsequent reactions, "5-Bromo-2-fluoro-3-iodopyridine" derivatives have been converted into a range of 3,5-disubstituted 2-fluoropyridines and their corresponding 2-pyridones, demonstrating its role in the synthesis of complex organic structures (Sutherland & Gallagher, 2003).

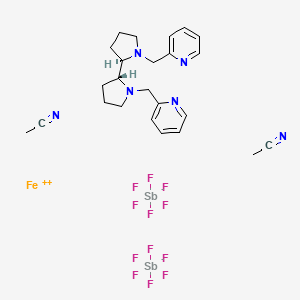

Coordination Polymers and Supramolecular Chemistry

- Halogen Bonds in Coordination Polymers: Research has also explored the halogen bonding interactions in coordination polymers based on dihalopyridine derivatives, including those similar to "5-Bromo-2-fluoro-3-iodopyridine." These studies help understand the nature of halogen bonds in creating supramolecular architectures, which can have implications for materials science (von Essen et al., 2019).

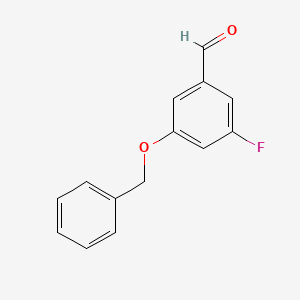

Radiosynthesis and Imaging Agents

- Radiosynthesis for Medical Imaging: A related compound, "2-Bromo-5-[18F]fluoropyridine," was synthesized and used for palladium-catalyzed amination, leading to the creation of 2-amino-5-[18F]fluoropyridines. This process demonstrates the potential of halogenated pyridines in developing radiolabeled compounds for positron emission tomography (PET) imaging, indicating the broader applicability of such compounds in medical diagnostics (Pauton et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Target of Action

Fluorinated pyridines, a category that includes this compound, are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with a wide range of biochemical pathways .

properties

IUPAC Name |

5-bromo-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDATZWZGDTYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)